molecular formula C4H6N4OS B2885093 5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide CAS No. 1177423-60-7

5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B2885093
CAS No.: 1177423-60-7
M. Wt: 158.18
InChI Key: MWCLLNXNIDTZAY-UHFFFAOYSA-N
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Description

5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound that belongs to the thiadiazole family This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Safety and Hazards

The safety and hazards of thiadiazole derivatives can also vary depending on the specific compound. For instance, 2-Amino-5-methyl-1,3,4-thiadiazole has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Thiadiazole derivatives have shown extensive biological activities, and there is an urgent need to develop novel, more effective therapeutics . Future research could focus on the development of improved anticancer therapeutic strategies , as well as the prevention of microbial transmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-substituted-thiazol-2-chloroacetamides with 5-amino-1,3,4-thiadiazole-2-thiol via thial linkage . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1,3,4-thiadiazole-2-thiol
  • 2-amino-5-(methylthio)-1,3,4-thiadiazole
  • 1,3,4-thiadiazole derivatives with various substituents

Uniqueness

5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and versatility in various applications .

Properties

IUPAC Name

5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c1-6-2(9)3-7-8-4(5)10-3/h1H3,(H2,5,8)(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCLLNXNIDTZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (106 mg, 0.612 mmol) in methanol (1.5 mL) was added 33 wt % ethanol solution of methylamine (0.5 mL, 4.00 mmol). The mixture was stirred at room temperature for 6 h, heated to 70° C. and cooled. The mixture was concentrated, mixed with water and lyophilized to give 5-amino-N-methyl-1,3,4-thiadiazole-2-carboxamide as a white solid (99 mg). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.69 (q, J=4.8 Hz, 1H), 7.70 (s, 2H) 2.73 (d, J=4.78 Hz, 3H); MS (ES+) m/z: 159 (M+H); LC retention time: 0.44 min (analytical HPLC Method A).
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two

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